3-(Dimethylamino)-2-iodoacrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-iodoacrylaldehyde is an organic compound that features both an aldehyde and an iodine atom attached to an acrylaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-iodoacrylaldehyde can be achieved through several methods. One common approach involves the reaction of dimethylamine with an appropriate iodoacrolein precursor. The reaction typically requires a solvent such as dimethylformamide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the compound to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-iodoacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to replace the iodine atom.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-2-iodoacrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-iodoacrylaldehyde involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biological molecules, potentially altering their function and activity. The iodine atom also contributes to its reactivity, enabling various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-Dimethylaminopropyl Methacrylamide
- N,N-Dimethyl-1,3-diaminopropane
Uniqueness
3-(Dimethylamino)-2-iodoacrylaldehyde is unique due to the presence of both an iodine atom and a dimethylamino group on the acrylaldehyde backbone
Properties
Molecular Formula |
C5H8INO |
---|---|
Molecular Weight |
225.03 g/mol |
IUPAC Name |
(Z)-3-(dimethylamino)-2-iodoprop-2-enal |
InChI |
InChI=1S/C5H8INO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- |
InChI Key |
AHWCNVWCBYBGQI-HYXAFXHYSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=O)\I |
Canonical SMILES |
CN(C)C=C(C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.